N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Overview
Description
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with benzyl bromide or benzyl chloride in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . This method allows for the formation of the desired benzimidazole derivative through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like KOH in DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .
Scientific Research Applications
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Studied for its antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antiparasitic agent.
Industry: Utilized in the development of optical sensors for bioimaging and in photovoltaic devices.
Mechanism of Action
The mechanism of action of N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine involves its interaction with various molecular targets and pathways. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and RNA . This interaction can inhibit the replication of viruses and bacteria, leading to its antimicrobial and antiviral properties. Additionally, the compound can inhibit specific enzymes involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative used to treat various parasitic infections.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders.
Bendamustine: An anticancer agent used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Uniqueness
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to form stable metal complexes also makes it valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c1-2-8-16(9-3-1)15-27-20-13-7-6-12-19(20)24-21(27)14-23-22-25-17-10-4-5-11-18(17)26-22/h1-13H,14-15H2,(H2,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXUZSHUJFFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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